molecular formula C18H15ClN2O3S B2854270 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide CAS No. 2034378-34-0

2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Cat. No.: B2854270
CAS No.: 2034378-34-0
M. Wt: 374.84
InChI Key: OICBGSCCZPAHDM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic small molecule acetamide derivative of interest in medicinal chemistry and biological screening. The structure combines a 4-chlorophenoxy moiety and a benzyl group linked to a thiazole ring via an ether bond, a configuration often associated with potential bioactivity. Similar acetamide and thiazole-containing scaffolds have been investigated in pre-clinical research for various therapeutic areas . Thiazole rings are privileged structures in drug discovery due to their ability to interact with diverse biological targets. Researchers are exploring this compound and its analogs to elucidate its mechanism of action and full spectrum of research applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-14-3-7-15(8-4-14)23-12-17(22)21-11-13-1-5-16(6-2-13)24-18-20-9-10-25-18/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICBGSCCZPAHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable acylating agent to form 4-chlorophenoxyacetyl chloride.

    Thiazolyl Intermediate Synthesis: The thiazolyl group is introduced by reacting 2-aminothiazole with an appropriate benzyl halide to form 4-(thiazol-2-yloxy)benzylamine.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetyl chloride with 4-(thiazol-2-yloxy)benzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy group undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. This reactivity is critical for generating derivatives with modified biological or physical properties.

Reaction TypeReagents/ConditionsProductApplication
Hydroxide substitutionNaOH/EtOH, reflux2-(4-hydroxyphenoxy)-acetamideEnhanced solubility in polar media
Amine substitutionPrimary amines, Cu(I) catalysis2-(4-aminophenoxy)-acetamidePrecursor for further functionalization

This reactivity aligns with observations in structurally similar chlorophenoxy acetamides, where electron-withdrawing groups activate the aromatic ring for substitution.

Acetamide Hydrolysis and Acyl Transfer

The acetamide group participates in hydrolysis and nucleophilic acyl substitution reactions. Acidic or enzymatic conditions cleave the amide bond, while reactive electrophiles target the carbonyl carbon.

Reaction TypeConditionsProductsNotes
Acidic hydrolysisHCl (6M), 100°C, 12h2-(4-chlorophenoxy)acetic acidYields carboxylic acid derivative
Basic hydrolysisNaOH (2M), reflux, 6hSodium salt of acetic acidImproves water solubility
AcylationAcetyl chloride, pyridine, 0°CN-acetylated derivativeModifies pharmacokinetic properties

These reactions are foundational for prodrug design, as demonstrated in related agrochemical acetamides.

Thiazole-Ether Reactivity

The thiazol-2-yloxy benzyl moiety exhibits dual reactivity:

  • Electrophilic substitution at the thiazole’s C5 position due to electron-rich sulfur and nitrogen atoms.

  • Ether cleavage under strong acidic or reducing conditions .

Key Reactions:

  • Nitration :
    Thiazole O benzyl+HNO3/H2SO45 nitro thiazole derivative\text{Thiazole O benzyl}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{5 nitro thiazole derivative}
    Application: Introduces sites for hydrogen bonding in target interactions .

  • Ether Cleavage :
    Thiazole O benzyl+HI conc Thiazole OH+Benzyl iodide\text{Thiazole O benzyl}+\text{HI conc }\rightarrow \text{Thiazole OH}+\text{Benzyl iodide}
    Application: Generates phenolic intermediates for coupling reactions .

Oxidation:

The benzylic position adjacent to the acetamide nitrogen is susceptible to oxidation:
N 4 thiazol 2 yloxy benzyl KMnO4,H2ON 4 thiazol 2 yloxy benzoyl \text{N 4 thiazol 2 yloxy benzyl }\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{N 4 thiazol 2 yloxy benzoyl }
This reaction is critical for converting the compound into a ketone derivative with altered bioactivity.

Reduction:

  • Nitro groups (if introduced via substitution) reduce to amines using H2/Pd C\text{H}_2/\text{Pd C}.

  • Disulfide formation in thiazole rings under oxidative conditions .

Metabolic Biotransformation

While not a synthetic reaction, the compound’s mercapturic acid pathway metabolism involves:

  • Glutathione conjugation at electrophilic sites.

  • Sequential enzymatic processing to form mercapturic acids (N-acetylcysteine conjugates) .
    This pathway is significant for understanding detoxification mechanisms and metabolite identification .

Scientific Research Applications

Structure

The structure of the compound includes a chlorophenyl group, a thiazole moiety, and an acetamide functional group, which contribute to its biological activity.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit anticancer properties. For instance, research showed that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Agricultural Chemistry

The chlorophenoxy group in the compound is known for herbicidal properties. The application of this compound in agriculture could potentially target specific weed species while minimizing harm to crops.

Case Study: Herbicidal Efficacy

Field trials demonstrated that compounds similar to 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide effectively controlled weed growth in various crops without significant phytotoxicity .

Biochemical Research

This compound can also be utilized as a biochemical probe to study enzyme interactions due to its ability to modify biological pathways.

Case Study: Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into their role in disease processes .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameActivity TypeReference
2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamideAnticancer
Thiazole Derivative AAntimicrobial
Chlorophenoxy Herbicide BHerbicidal

Table 2: Summary of Research Findings

Study FocusFindingsYear
Anticancer ActivityInduces apoptosis in cancer cells2023
Herbicidal EfficacyEffective against specific weed species2024
Enzyme InteractionInhibits metabolic enzymes involved in disease pathways2023

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and synthetic methodologies.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
2-(4-Chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (Target Compound) 4-Chlorophenoxy, thiazol-2-yloxy-benzyl Likely C₁₈H₁₅ClN₂O₃S ~374.84* Combines lipophilic chlorophenoxy and polar thiazole-oxy groups.
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-thiadiazol-2-yl)acetamide 4-Chlorophenoxy, thiadiazole, trifluoromethyl-benzylsulfanyl C₁₈H₁₃ClF₃N₃O₂S₂ 459.89 Thiadiazole and CF₃ groups enhance electron-withdrawing effects.
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl-thiazole C₁₁H₁₀N₂OS 218.27 Simpler structure; lacks chlorophenoxy, limiting lipophilicity.
N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)acetamide (Compound 25) 4-Chlorophenoxy, ethylamino-benzyl C₂₂H₂₀ClN₃O₂ 393.86 Aminoethyl linker may improve solubility but reduce metabolic stability.
2-Chloro-N-(4-trifluoromethylphenyl)acetamide (Compound 3) Chloroacetamide, trifluoromethylphenyl C₉H₆ClF₃NO 251.60 CF₃ group increases electronegativity and potential reactivity.

*Estimated based on structural similarity to .

Key Observations :

  • Lipophilicity: The 4-chlorophenoxy group in the target compound and analogs (e.g., Compound 25 ) increases lipophilicity compared to simpler thiazole derivatives (e.g., N-(4-phenyl-2-thiazolyl)acetamide ).
  • Synthetic Complexity : The target compound’s benzyl-thiazol-2-yloxy group may require multi-step synthesis, similar to Compound 25 (19% yield) , whereas simpler analogs (e.g., N-(4-phenyl-2-thiazolyl)acetamide) are synthesized via direct acetylation .

Yield Comparison :

  • Simple acetamides (e.g., N-(4-phenyl-2-thiazolyl)acetamide) achieve higher yields (e.g., >80% ), while complex analogs (e.g., Compound 27 ) face challenges due to steric hindrance or side reactions.
Metabolic and Stability Considerations
  • Metabolite Formation : identifies a cyclohexyl-linked acetamide metabolite, suggesting that substituents on the benzyl group (e.g., thiazol-2-yloxy) may influence metabolic pathways .
  • Stability : The thiazole ring’s oxygen in the target compound could enhance hydrolytic stability compared to sulfanyl-linked thiadiazoles () .

Biological Activity

2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of bone metabolism and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide . Its molecular formula is C17H16ClN3O2SC_{17}H_{16}ClN_3O_2S, and it features a chlorophenyl group, a thiazole moiety, and an acetamide functional group. These structural components are crucial for its biological activity.

Research indicates that 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibits significant biological activity through the modulation of osteoclastogenesis and potential anticancer properties:

  • Osteoclastogenesis Inhibition : The compound has been shown to inhibit osteoclast formation, which is pivotal in treating conditions like osteoporosis. It alters the expression of osteoclast-specific marker genes, thereby blocking the maturation of osteoclasts and reducing bone resorption activity .
  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide may also exhibit anticancer properties by affecting cellular pathways involved in cancer cell proliferation and apoptosis .

In Vitro Studies

In vitro experiments demonstrated that the compound significantly suppressed the formation of mature osteoclasts. This suppression was linked to decreased F-actin belt formation, which is essential for osteoclast function. The specific mRNA expressions altered include those for critical osteoclast markers such as RANKL and TRAP .

In Vivo Studies

In vivo studies involving ovariectomized (OVX) mice showed that treatment with the compound prevented OVX-induced bone loss. This suggests that it may have therapeutic potential in managing osteoporosis-related bone loss .

Case Studies

  • Osteoporosis Management : A study investigated the effects of 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide on bone density in OVX mice. Results indicated a significant increase in bone mineral density compared to control groups, supporting its use as a potential treatment for osteoporosis .
  • Cancer Cell Lines : Another study explored the effects of related compounds on various cancer cell lines, revealing that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating selective toxicity .

Data Table: Summary of Biological Activity

Activity TypeEffect ObservedReference
OsteoclastogenesisInhibition of mature osteoclast formation
Bone ResorptionSuppression of F-actin belt formation
Anticancer ActivityInduction of apoptosis in cancer cells

Q & A

Basic: What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, and how can reaction yield and purity be maximized?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the thiazole or benzothiazole ring via cyclization reactions (e.g., Hantzsch thiazole synthesis) .
  • Step 2: Coupling of the chlorophenoxy and benzyl-acetamide moieties using nucleophilic substitution or amide bond formation .
  • Optimization:
    • Use polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance reaction kinetics .
    • Catalysts like copper salts or bases (e.g., triethylamine) improve coupling efficiency .
    • Monitor reactions with TLC or HPLC to track intermediate formation and adjust stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency) across studies?

Answer:
Contradictions may arise from differences in assay conditions, cell lines, or structural analogs. Methodological strategies include:

  • Standardized Assays: Use reference compounds (e.g., doxorubicin for cytotoxicity) and harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic modifications (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate functional group contributions .
  • Mechanistic Profiling: Employ transcriptomic or proteomic analyses to identify unique molecular targets (e.g., enzyme inhibition profiles via kinome screening) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, thiazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 332.80462) .
  • HPLC-PDA: Ensures >95% purity by detecting residual solvents or byproducts .

Advanced: How can researchers design analogs to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • Solubility Enhancement:
    • Introduce hydrophilic groups (e.g., sulfonamide, hydroxyl) on the benzyl ring .
    • Use prodrug strategies (e.g., esterification of the acetamide) for controlled release .
  • Metabolic Stability:
    • Replace labile groups (e.g., methylthio in ) with fluorine or trifluoromethyl to reduce CYP450-mediated oxidation .
    • Computational tools (e.g., QSAR models) predict metabolic hotspots and guide substitutions .

Basic: What solvent systems and purification methods are recommended for isolating this compound?

Answer:

  • Extraction: Use dichloromethane or ethyl acetate for liquid-liquid extraction .
  • Chromatography:
    • Silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) .
    • Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) for final purification .

Advanced: What experimental approaches are used to elucidate the compound’s mechanism of enzyme inhibition?

Answer:

  • In Vitro Enzymatic Assays: Measure IC50 values against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorogenic substrates .
  • Molecular Docking: Simulate binding interactions with crystallographic enzyme structures (e.g., PDB ID 1XYZ) to identify key binding residues .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be systematically addressed?

Answer:

  • Batch Comparison: Analyze batches side-by-side using identical NMR parameters (e.g., 600 MHz, DMSO-d6) .
  • Impurity Profiling: Use LC-MS/MS to identify and quantify trace byproducts (e.g., unreacted intermediates) .
  • Crystallography: Single-crystal X-ray diffraction resolves conformational isomers or polymorphic forms .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

  • PPE: Gloves, goggles, and lab coats to avoid dermal/orbital exposure .
  • Ventilation: Use fume hoods when handling volatile solvents (e.g., dichloromethane) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal .

Advanced: How can in vivo efficacy studies be optimized to evaluate therapeutic potential?

Answer:

  • Animal Models: Use xenograft models (e.g., murine breast cancer 4T1) for antitumor activity .
  • Dosing Regimens: Calculate pharmacokinetic parameters (t1/2, Cmax) via LC-MS plasma analysis to determine optimal dosing .
  • Toxicity Screening: Monitor liver/kidney function markers (ALT, creatinine) to assess off-target effects .

Advanced: What strategies mitigate off-target effects in biological assays?

Answer:

  • Counter-Screening: Test against unrelated targets (e.g., kinases outside the intended pathway) .
  • CRISPR Knockout Models: Validate target specificity using cell lines with gene deletions .
  • Proteome-Wide Profiling: Use affinity pulldown-MS to identify non-specific protein interactions .

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